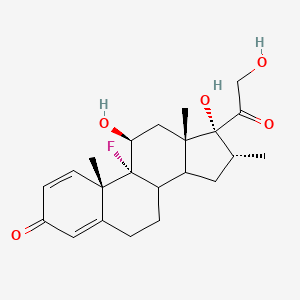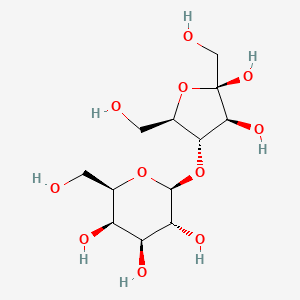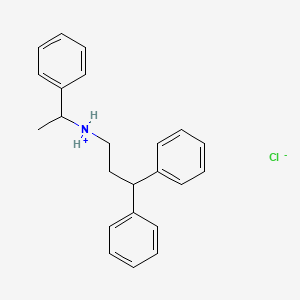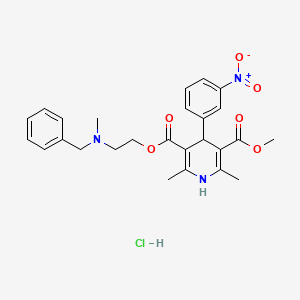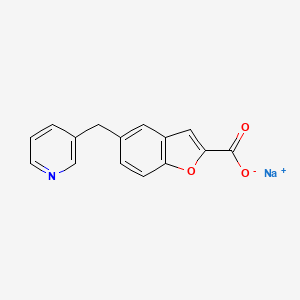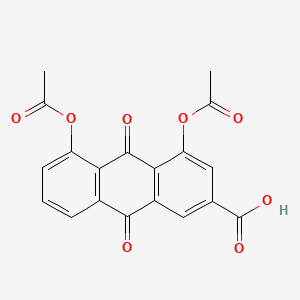
Diacerein
描述
作用机制
Target of Action
Diacerein’s primary target is Interleukin-1 beta (IL-1β) . IL-1β is a pro-inflammatory cytokine that plays a crucial role in the inflammation and destruction of cartilage, contributing to the development of symptoms of degenerative joint diseases such as osteoarthritis .
Mode of Action
This compound is a prodrug that is metabolized to its active metabolite, rhein . Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of IL-1β activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .
Biochemical Pathways
This compound modulates several biochemical pathways. It downregulates the NLRP3/Caspase-1/IL-1β and IL-6/STAT3 pathways of inflammation and apoptosis . It also modulates the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress . These pathways are involved in inflammation, apoptosis, and the degradation and repair processes of articular tissues .
Pharmacokinetics
This compound is administered orally and is entirely converted into rhein before reaching the systemic circulation . Rhein is either eliminated by the renal route (20%) or conjugated in the liver to rhein glucuronide (60%) and rhein sulfate (20%); these metabolites are mainly eliminated by the kidney . The pharmacokinetics characteristics of this compound are about the same in young healthy volunteers and elderly people with normal renal function, both after a single dose (50mg) or repeated doses (25 to 75mg twice daily) . Rhein kinetics after single oral doses of this compound are linear in the range 50 to 200mg .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in inflammation and cartilage destruction, and a correction of altered osteoblast activity . It also reduces the activation of IL-1β by decreasing the production of IL-1 converting enzyme . At the cellular level, this compound has been shown to stimulate chondrocyte proliferation and stimulate the production of collagen and proteoglycan .
Action Environment
The action of this compound can be influenced by environmental factors. For example, taking this compound with a standard meal delays systemic absorption but is associated with a 25% increase in the amount absorbed . Mild-to-severe renal insufficiency (creatinine clearance <2.4 L/h) is followed by accumulation of rhein, which justifies a 50% reduction of the standard daily dosage . Therefore, the patient’s diet and renal function can significantly influence the action, efficacy, and stability of this compound.
生化分析
Biochemical Properties
Diacerein interacts with various enzymes, proteins, and other biomolecules. It modulates the AdipoR1/ PON 1 pathway, which plays a crucial role in endocrine and cardio-metabolic changes . The compound also inhibits the IL1β system, impacting various biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in a polycystic ovarian syndrome (PCOS) mouse model, this compound mitigated endocrine and cardio-metabolic disruptions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it modulates the AdipoR1/ PON 1 pathway, thereby influencing the endocrine and cardio-metabolic changes in PCOS .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving a PCOS mouse model, this compound was administered daily at a dosage of 35 mg/kg body weight for 30 days . The study found that this compound mitigated the endocrine and cardio-metabolic disruptions caused by PCOS .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . For instance, it modulates the AdipoR1/ PON 1 pathway, which is crucial in endocrine and cardio-metabolic changes .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is believed that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Diacerein can be synthesized using various methods. One common method involves the use of aloin as a starting material. The hydroxyl groups of aloin undergo acetylation, followed by oxidation with chromic anhydride in acetic acid as a solvent . Another method uses rhein as the starting compound, involving diacetylation of the hydroxyl groups at positions C4 and C5 of rhein .
Industrial Production Methods: In industrial settings, this compound is often prepared through a semi-synthesis method. This involves mixing triacetyl aloe-emodin with glacial acetic acid, followed by the addition of water-soluble manganese salt and water. Chromic anhydride, sodium acetate, and glacial acetic acid solution are then added as oxidants. The reaction is maintained at a temperature of 95-110°C . The crude product is further purified using ethanol solution of sodium hydroxide, followed by pH adjustment and drying to obtain pure this compound .
化学反应分析
Types of Reactions: Diacerein undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups of the starting materials are oxidized during the synthesis of this compound.
Acetylation: The hydroxyl groups undergo acetylation to form this compound.
Common Reagents and Conditions:
Oxidizing Agents: Chromic anhydride is commonly used as an oxidizing agent.
Solvents: Acetic acid is frequently used as a solvent in the synthesis process.
Major Products: The primary product of these reactions is this compound itself, which is further purified to achieve the desired quality .
科学研究应用
Diacerein has a wide range of scientific research applications:
相似化合物的比较
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Diacerein has been compared with NSAIDs in terms of efficacy and safety.
Paracetamol: this compound has shown superior efficacy compared to paracetamol in the treatment of osteoarthritis.
Uniqueness: this compound’s unique mechanism of action, which does not involve the inhibition of prostaglandin synthesis, sets it apart from NSAIDs and paracetamol. This makes it a valuable alternative for patients who cannot tolerate these medications .
属性
IUPAC Name |
4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNLGDBUJLVSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045636 | |
| Record name | Diacerein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism. | |
| Record name | Diacerein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13739-02-1, 112118-18-0 | |
| Record name | Diacerein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13739-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacerein [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacerein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 13739-02-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacerein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacerein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACEREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B7791081.png)
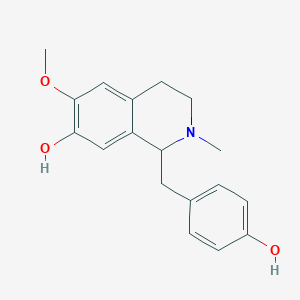
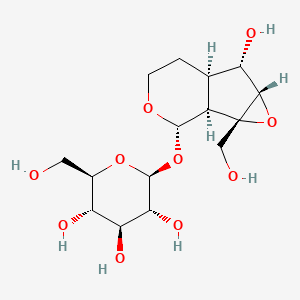
![5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride](/img/structure/B7791090.png)
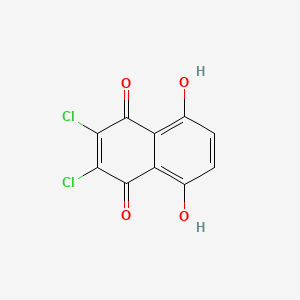
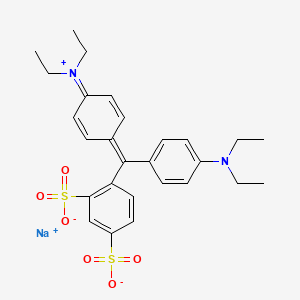
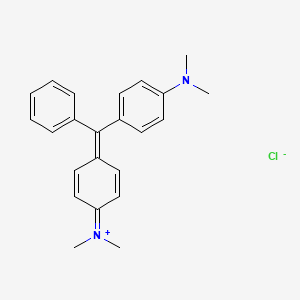
![[(2S,3S,5R,15R,16S)-15-Acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B7791133.png)
